N-[(4-METHOXYPHENYL)METHYL]ETHANE-1-SULFONAMIDE
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Overview
Description
N-[(4-METHOXYPHENYL)METHYL]ETHANE-1-SULFONAMIDE is an organic compound characterized by the presence of a methoxyphenyl group attached to a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHOXYPHENYL)METHYL]ETHANE-1-SULFONAMIDE typically involves the reaction of 4-methoxybenzyl chloride with ethanesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHOXYPHENYL)METHYL]ETHANE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[(4-METHOXYPHENYL)METHYL]ETHANE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]ETHANE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-[(4-METHOXYPHENYL)METHYL]ETHANE-1,2-DIAMINE: Similar structure but with an additional amine group.
N-[(4-METHOXYPHENYL)METHYL]ETHANE-1-SULFONE: Oxidized form of the sulfonamide.
N-[(4-METHOXYPHENYL)METHYL]ETHANE-1-THIOAMIDE: Sulfur analog of the sulfonamide.
Uniqueness
N-[(4-METHOXYPHENYL)METHYL]ETHANE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group provides aromatic stability, while the sulfonamide moiety offers potential for hydrogen bonding and interaction with biological targets.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-3-15(12,13)11-8-9-4-6-10(14-2)7-5-9/h4-7,11H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZJXVQHSQRNNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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